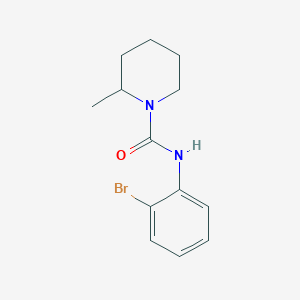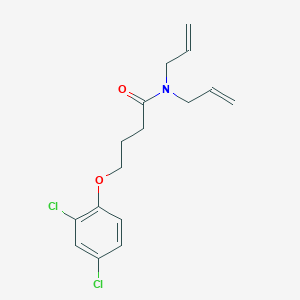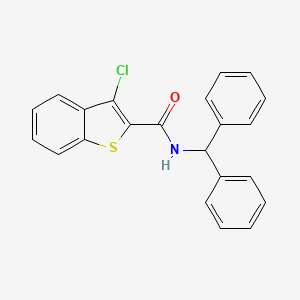![molecular formula C19H24FN3O2 B4775257 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4775257.png)
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide
描述
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide, also known as FIPI, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in various research applications. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes. In
作用机制
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide works by binding to the catalytic domain of PLD and inhibiting its activity. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA), a lipid second messenger that plays a crucial role in various cellular processes. By inhibiting PLD activity, 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide prevents the production of PA and disrupts the downstream signaling pathways that rely on PA.
Biochemical and Physiological Effects:
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide can inhibit PLD activity in a dose-dependent manner. Additionally, 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit cell migration and invasion in cancer cells, suggesting that it may have potential as an anti-cancer agent. In vivo studies have shown that 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide can reduce inflammation and improve insulin sensitivity in mice, suggesting that it may have potential as a treatment for inflammatory and metabolic diseases.
实验室实验的优点和局限性
One advantage of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide is its specificity for PLD, which allows researchers to study the role of PLD in various cellular processes without affecting other signaling pathways. Additionally, 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide is a small molecule inhibitor, which makes it easier to use in lab experiments compared to other methods of PLD inhibition. However, one limitation of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide in scientific research. One area of interest is the role of PLD in cancer progression and metastasis. 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit cell migration and invasion in cancer cells, suggesting that it may have potential as an anti-cancer agent. Additionally, 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide has been shown to improve insulin sensitivity in mice, suggesting that it may have potential as a treatment for metabolic diseases. Further research is needed to explore these potential applications of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide and to develop new treatments based on its mechanism of action.
科学研究应用
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide has been used in various scientific research applications due to its ability to inhibit PLD activity. PLD plays a crucial role in various cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction. By inhibiting PLD activity, 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide can help researchers understand the role of PLD in these processes and develop new treatments for diseases that involve PLD dysfunction.
属性
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-12(2)9-22-19(25)14-7-18(24)23(11-14)6-5-13-10-21-17-4-3-15(20)8-16(13)17/h3-4,8,10,12,14,21H,5-7,9,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDXCVLQWJPIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-chloro-2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4775189.png)
![methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4775197.png)
![4-cyano-5-{[2-cyano-3-(1-isopropyl-1H-indol-3-yl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4775203.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B4775219.png)

![4-{[(4-ethoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4775232.png)

![2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)acetamide](/img/structure/B4775244.png)

![5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4775256.png)
![N-(3-acetylphenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4775261.png)
![6-methyl-N-[3-(4-morpholinyl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4775263.png)
![7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4775269.png)